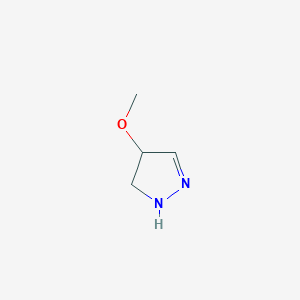
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and piperazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride typically involves multiple steps. The process begins with the formation of the pyrido(3,2-b)(1,4)benzothiazine core, followed by the introduction of the carbothioic acid group and the esterification with the piperazine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrido[3,2-b][1,4]benzothiazine
- Isothipendyl
- Prothipendyl
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride is unique due to its specific combination of functional groups and structural elements. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.
Propriétés
Numéro CAS |
35805-99-3 |
|---|---|
Formule moléculaire |
C20H26Cl2N4O2S2 |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
S-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethyl] pyrido[2,3-b][1,4]benzothiazine-5-carbothioate;dihydrochloride |
InChI |
InChI=1S/C20H24N4O2S2.2ClH/c25-14-12-22-8-10-23(11-9-22)13-15-27-20(26)24-16-4-1-2-6-18(16)28-19-17(24)5-3-7-21-19;;/h1-7,25H,8-15H2;2*1H |
Clé InChI |
JHOCJIUCBUCJBK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)CCSC(=O)N2C3=C(N=CC=C3)SC4=CC=CC=C42.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)




